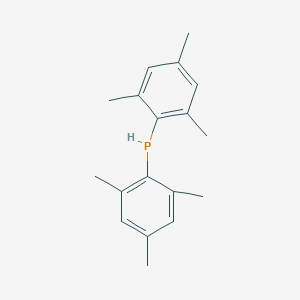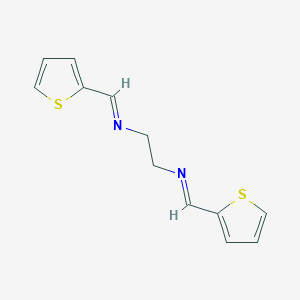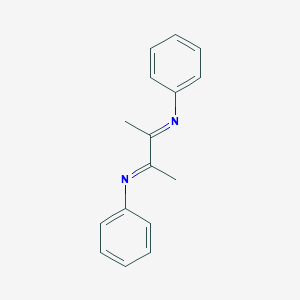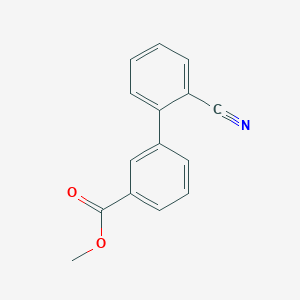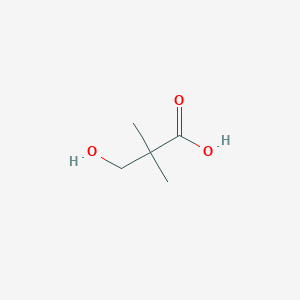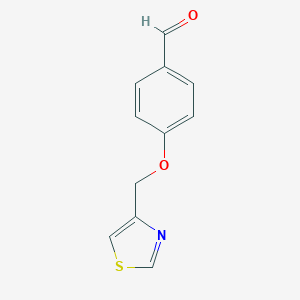
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde
Descripción general
Descripción
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, also known as 4-TMB, is a thiazole derivative which is widely used in various scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in ethanol, ethyl ether, and other organic solvents. 4-TMB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 4-TMB has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 4-TMB has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde. Here is a comprehensive analysis focusing on various unique applications:
Antimicrobial Activity
This compound has been used in the synthesis of analogues that exhibit antimicrobial properties. The click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides yields a series of analogues with potential antimicrobial activity .
Antitumor and Cytotoxic Activity
Thiazole derivatives, including those related to 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, have shown potent effects on human tumor cell lines. These compounds have been synthesized and reported for their cytotoxicity activity against cancer cells .
Proteomics Research
The compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some compounds related to 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde have shown potent antioxidant activity .
Antiviral Activity
Thiazole moieties are present in many natural and synthetic molecules with interesting activities, including antiviral properties .
Anti-inflammatory Activity
Similarly, thiazole compounds are involved in the development of anti-inflammatory agents .
Antiparkinson Activity
Some thiazole derivatives have been identified with potential applications in treating Parkinson’s disease due to their unique chemical structure .
Propiedades
IUPAC Name |
4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBNVXWZLUHELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356264 | |
| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118001-74-4 | |
| Record name | 4-(4-Thiazolylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
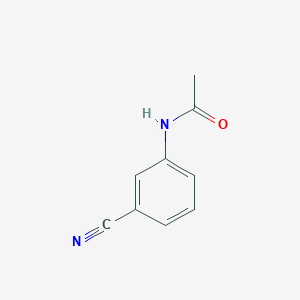

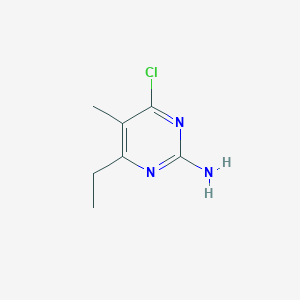
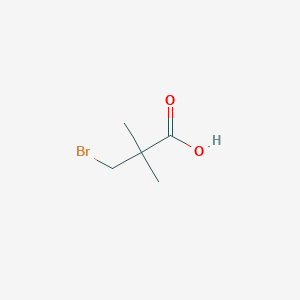
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)



